Methyl all-cis-7,10,13,16,19-docosapentaenoate
Description
cis-7,10,13,16,19-Docosapentaenoic acid methyl ester (C23H36O2; CAS 108698-02-8) is a long-chain polyunsaturated fatty acid (PUFA) methyl ester classified as an omega-3 (n-3) fatty acid derivative. Structurally, it contains five cis-conjugated double bonds starting at the 7th carbon (7Z,10Z,13Z,16Z,19Z) and a methyl ester group at the carboxyl terminus . This compound is synthetically produced with high purity (>99%) and serves as a critical analytical standard in gas chromatography-mass spectrometry (GC-MS) for identifying fatty acids in biological samples, including meat by-products, marine organisms, and tobacco leaves .
Properties
IUPAC Name |
methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFHIRHGARALFY-JEBPEJKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336242 | |
| Record name | Methyl (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108698-02-8 | |
| Record name | Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108698028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 7,10,13,16,19-DOCOSAPENTAENOATE, (7Z,10Z,13Z,16Z,19Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IS54O89XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Catalysts
Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used catalysts, with reaction temperatures ranging from 60–80°C for 4–6 hours. The stoichiometric ratio of fatty acid to methanol is critical, with excess methanol (10:1 molar ratio) driving the reaction to completion. For example, a study using similar polyunsaturated fatty acids reported yields exceeding 85% under these conditions.
Table 1: Typical Methylation Parameters
Challenges and Considerations
The cis-configuration of the five double bonds necessitates inert atmospheres (e.g., nitrogen or argon) to prevent oxidative degradation. Side reactions, such as trans-esterification or isomerization, are minimized by avoiding prolonged heating and using fresh methanol.
Enzymatic Elongation of Shorter-Chain Precursors
Biosynthetic routes leveraging elongase enzymes offer a stereoselective alternative for producing very-long-chain polyunsaturated fatty acid (VLC-PUFA) esters. The elongation of eicosapentaenoic acid (EPA, C20:5 n-3) to docosapentaenoic acid (DPA, C22:5 n-3) followed by methylation is a key pathway.
Elongase-Mediated Synthesis
The ELOVL4 (Elongation of Very-Long-Chain Fatty Acids-4) enzyme, expressed in neuronal and reproductive tissues, catalyzes the addition of two-carbon units to existing fatty acid chains. In vitro studies demonstrate that ELOVL4 selectively elongates EPA to DPA in the presence of malonyl-CoA and NADPH. Subsequent methylation using methyl donors like S-adenosylmethionine yields the methyl ester.
Table 2: Enzymatic Elongation Efficiency
| Substrate | Product | Enzyme | Yield |
|---|---|---|---|
| EPA | DPA | ELOVL4 | 52.7% |
| DPA | C22:5 Me ester | MTase | 67.3% |
Advantages Over Chemical Methods
Enzymatic synthesis preserves the cis-configuration of double bonds without requiring protective groups, achieving higher stereochemical fidelity. However, scalability remains limited due to enzyme stability and cofactor costs.
Purification and Isolation Techniques
Crude reaction mixtures containing cis-7,10,13,16,19-docosapentaenoic acid methyl ester require rigorous purification to remove byproducts, unreacted starting materials, and oxidation products.
Column Chromatography
Silica gel chromatography with gradient elution (hexane/ethyl acetate, 95:5 to 80:20 v/v) effectively separates the methyl ester from polar impurities. A study reported a 92.4% recovery rate using this method.
Molecular Distillation
Short-path distillation under high vacuum (0.001–0.01 mbar) isolates the ester based on boiling point differences. This technique is particularly useful for industrial-scale purification, reducing peroxide values from 3.03 to 1.18 mequiv O·kg⁻¹, indicating minimized oxidation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases achieves >99% purity for analytical-grade samples. Retention times are calibrated against commercial standards.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Metrics
| Method | Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Methylation | 85% | 95% | Moderate | High |
| Enzymatic Elongation | 53–67% | 98% | High | Low |
| Hybrid Chemical-Enzymatic | 75% | 97% | High | Moderate |
The acid-catalyzed method remains the most scalable, while enzymatic approaches excel in stereochemical control. Recent advances in immobilized lipases and continuous-flow reactors aim to bridge this gap .
Chemical Reactions Analysis
Types of Reactions
cis-7,10,13,16,19-Docosapentaenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amides, alcohols, and other ester derivatives.
Scientific Research Applications
Nutraceutical Applications
DPA methyl ester is primarily recognized for its potential health benefits:
- Cardiovascular Health : Research indicates that DPA may help reduce triglyceride levels and improve lipid profiles, thereby promoting heart health. It is often included in dietary supplements aimed at cardiovascular support .
- Anti-inflammatory Properties : DPA has been studied for its role in reducing inflammation, which is crucial in managing chronic inflammatory diseases such as arthritis and cardiovascular diseases .
Table 1: Health Benefits of DPA Methyl Ester
| Benefit | Description |
|---|---|
| Cardiovascular Support | May lower triglycerides and improve lipid profiles |
| Anti-inflammatory Effects | Reduces inflammation linked to chronic diseases |
Pharmaceutical Applications
In the pharmaceutical industry, DPA methyl ester is explored for its therapeutic potential:
- Drug Formulations : Its incorporation into drug formulations aims to enhance the bioavailability of active ingredients and improve therapeutic efficacy .
- Chronic Disease Management : Studies are investigating DPA’s role in developing treatments for conditions such as metabolic syndrome and neurodegenerative diseases due to its anti-inflammatory properties .
Cosmetic Applications
The cosmetic industry utilizes DPA methyl ester for its beneficial properties:
- Emollient Properties : It acts as an emollient in skincare products, helping to moisturize and improve skin elasticity. This makes it a valuable ingredient in creams and lotions designed for dry or aging skin .
- Anti-aging Formulations : Due to its potential to reduce inflammation and promote skin health, it is included in anti-aging products aimed at improving skin texture and appearance .
Table 2: Cosmetic Uses of DPA Methyl Ester
| Application | Function |
|---|---|
| Moisturizers | Enhances skin hydration and elasticity |
| Anti-aging Products | Improves skin texture and reduces signs of aging |
Biotechnological Applications
In biotechnology, DPA methyl ester serves as a molecular tool for various research applications:
- Lipid Metabolism Studies : Researchers utilize DPA to study lipid metabolism pathways and their implications in health and disease .
- Cellular Signaling Research : The compound is involved in investigations into cellular signaling mechanisms related to fatty acids, providing insights into metabolic processes .
Table 3: Biotechnological Applications of DPA Methyl Ester
| Application | Purpose |
|---|---|
| Lipid Metabolism Studies | Investigates pathways affecting health |
| Cellular Signaling Research | Explores mechanisms related to fatty acid metabolism |
Case Studies
Several case studies have highlighted the applications of DPA methyl ester:
- Cardiovascular Health Study : A clinical trial demonstrated that supplementation with DPA resulted in significant reductions in triglyceride levels among participants with hyperlipidemia. The findings suggest that DPA can be an effective adjunct therapy for cardiovascular risk management .
- Anti-inflammatory Effects : In a study involving patients with rheumatoid arthritis, supplementation with DPA showed promising results in reducing joint inflammation and improving mobility. This supports the hypothesis that omega-3 fatty acids can mitigate inflammatory responses in chronic conditions .
- Cosmetic Efficacy Trial : A trial assessing the efficacy of a skincare product containing DPA methyl ester found improvements in skin hydration and elasticity after eight weeks of use. Participants reported enhanced skin texture and reduced dryness .
Mechanism of Action
The mechanism of action of methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, leading to various biological effects. The compound is also metabolized into bioactive lipid mediators that exert anti-inflammatory and cardioprotective effects through the regulation of signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key PUFA Methyl Esters
Key Observations :
- Double Bond Position : DPAn-3 and DPAn-6 differ in the first double bond position (C7 vs. C4), altering their omega classification and metabolic fates. DPAn-3 is metabolized into anti-inflammatory SPMs, whereas DPAn-6 may contribute to pro-inflammatory pathways .
- Chain Length and Unsaturation : DHA (C22:6) has six double bonds, enhancing membrane fluidity and neurological benefits compared to DPAn-3 (C22:5) .
Analytical and Chromatographic Differentiation
Table 2: GC-MS Retention Times of Docosapentaenoic Acid Isomers and Related Compounds
Key Observations :
- Retention Time Variability : DPAn-3 elutes later than DPAn-6 due to increased polarity from the terminal double bond at C19 .
- Co-elution Challenges : DPAn-3 and DHA methyl esters have overlapping retention times (33.70 vs. 33.37 min), necessitating high-resolution columns or tandem MS for differentiation .
Metabolic and Dietary Relevance
- DPAn-3 vs. DPAn-6 : DPAn-3 is enriched in marine organisms (e.g., Argentine red shrimp) and transgenic tobacco, while DPAn-6 is more prevalent in terrestrial animal tissues . Dietary intake of DPAn-3 correlates with reduced inflammation, whereas DPAn-6 may exacerbate inflammatory responses .
- Ethyl Ester Derivatives : The ethyl ester form of DPAn-3 (CAS 24880-45-3) shows similar bioactivity but differs in solubility and pharmacokinetics .
Biological Activity
cis-7,10,13,16,19-Docosapentaenoic acid methyl ester (DPME) is a polyunsaturated fatty acid methyl ester characterized by five cis double bonds located at the 7th, 10th, 13th, 16th, and 19th positions of the docosa chain. This compound belongs to the omega-3 fatty acid family and has garnered attention for its potential health benefits and applications in various scientific fields.
- Molecular Formula : C23H38O2
- Molecular Weight : 346.547 g/mol
- Density : 0.9 ± 0.1 g/cm³
- Boiling Point : 432.1 ± 24.0 °C
- Flash Point : 99.2 ± 21.2 °C
Synthesis
DPME can be synthesized through the esterification of docosapentaenoic acid with methanol, typically using a strong acid catalyst like sulfuric or hydrochloric acid under reflux conditions to ensure complete conversion .
DPME influences biological systems primarily through its incorporation into cell membranes, where it modulates membrane fluidity and function. This incorporation affects the activity of membrane-bound enzymes and receptors, leading to various biological effects. Moreover, DPME is metabolized into bioactive lipid mediators that exert anti-inflammatory and cardioprotective effects by regulating signaling pathways .
Health Benefits
Research indicates several potential health benefits associated with DPME:
- Anti-inflammatory Effects : DPME has shown promise in reducing inflammation markers in various studies.
- Cardioprotective Properties : Its incorporation into cell membranes may help improve cardiovascular health by modulating lipid profiles and reducing triglyceride levels.
- Neuroprotective Effects : Some studies suggest that DPME may have protective effects against neurodegenerative diseases due to its ability to maintain membrane integrity and function .
Case Studies
-
Inflammation Reduction :
A study demonstrated that supplementation with DPME significantly reduced levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting its potential use in managing inflammatory conditions. -
Cardiovascular Health :
Clinical trials involving patients with hyperlipidemia showed that DPME supplementation led to a significant decrease in serum triglycerides and improved HDL cholesterol levels, indicating its beneficial role in cardiovascular health. -
Neuroprotection :
Research on neurodegenerative disease models indicated that DPME could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential therapeutic role in conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Number of Double Bonds | Key Biological Activity |
|---|---|---|
| DPME | 5 | Anti-inflammatory, cardioprotective |
| Methyl (4Z,7Z,10Z,13Z,16Z) Docosahexaenoate | 6 | Similar anti-inflammatory effects but with different metabolic pathways |
| Methyl (7Z,10Z,13Z) Docosa-tetraenoate | 4 | Less effective in membrane fluidity modulation compared to DPME |
Unique Aspects of DPME
The unique arrangement of five cis double bonds in DPME distinguishes it from other polyunsaturated fatty acids. This specific structure enhances its fluidity and functionality within biological membranes compared to other fatty acids with fewer double bonds .
Q & A
Basic Research Questions
Q. How can researchers identify and quantify cis-7,10,13,16,19-Docosapentaenoic Acid Methyl Ester in biological samples using gas chromatography (GC)?
- Methodology :
- GC-MS Analysis : Use a 37-component FAME mix (e.g., Food Industry FAME Mix) as a reference standard. Retention indices and mass spectra comparisons are critical for identification .
- Internal Standards : Incorporate methyl heneicosanoate (C21:0) or similar non-endogenous fatty acid methyl esters (FAMEs) to normalize retention time shifts and quantify concentrations .
- Validation : Confirm purity (≥98%) via thin-layer chromatography (TLC) or GC with flame ionization detection (GC-FID). Batch-specific certificates of analysis (CoA) should be reviewed for purity and solvent consistency .
Q. What storage conditions are optimal to prevent degradation of cis-7,10,13,16,19-Docosapentaenoic Acid Methyl Ester?
- Storage Protocol :
- Store at -20°C in ethanol to minimize oxidation. Avoid repeated freeze-thaw cycles .
- For solvent exchange, evaporate ethanol under a gentle nitrogen stream and immediately reconstitute in inert solvents (e.g., DMSO, DMF). Solubility in DMSO is ~100 mg/mL, while in 0.1 M Na2CO3, it is ~1 mg/mL .
- Protect from light and oxygen using amber vials and nitrogen purging during preparation .
Q. How can solubility challenges be addressed for in vitro assays involving cis-7,10,13,16,19-Docosapentaenoic Acid Methyl Ester?
- Solubility Strategies :
- Use DMSO for high-concentration stock solutions (up to 100 mg/mL). For aqueous compatibility, dissolve in 0.1 M Na2CO3 with inert gas purging to prevent oxidation .
- Pre-test solubility in assay buffers using dynamic light scattering (DLS) to confirm colloidal stability .
Advanced Research Questions
Q. What experimental designs are effective for studying the role of cis-7,10,13,16,19-Docosapentaenoic Acid Methyl Ester in Δ6-desaturase activity?
- Experimental Workflow :
- Enzyme Assays : Incubate rat liver microsomes with radiolabeled substrates (e.g., -linoleic acid) and varying concentrations of DPA methyl ester. Measure Δ6-desaturase activity via LC-MS quantification of elongated/desaturated products (e.g., arachidonic acid) .
- Cytochrome b5 Interaction : Reconstitute enzyme systems with purified cytochrome b5 and Δ6-desaturase to isolate the lipid-protein interaction mechanism .
Q. How can discrepancies in reported fatty acid composition data involving cis-7,10,13,16,19-Docosapentaenoic Acid Methyl Ester be resolved?
- Data Reconciliation Strategies :
- Extraction Optimization : Compare Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE) methods for lipid recovery efficiency. MTBE minimizes oxidative loss of polyunsaturated FAMEs .
- Analytical Cross-Validation : Validate GC-MS results with LC-MS/MS or nuclear magnetic resonance (NMR) to confirm structural integrity, especially for oxidized derivatives .
Q. What are the implications of cis-7,10,13,16,19-Docosapentaenoic Acid Methyl Ester in modulating lipid mediators during inflammatory responses?
- Mechanistic Approach :
- Cell Culture Models : Treat macrophages or endothelial cells with DPA methyl ester (1–50 µM) and stimulate with lipopolysaccharide (LPS). Quantify pro-resolving mediators (e.g., resolvins) via ELISA or targeted lipidomics .
- Pathway Inhibition : Use COX-2/LOX inhibitors to delineate DPA methyl ester’s role in eicosanoid vs. docosanoid biosynthesis .
Technical Considerations
Q. How can researchers confirm the structural integrity of cis-7,10,13,16,19-Docosapentaenoic Acid Methyl Ester after long-term storage?
- Quality Control Measures :
- Perform NMR spectroscopy to verify the cis-configuration of double bonds (δ 5.3–5.4 ppm for allylic protons) .
- Use GC-MS to detect oxidation products (e.g., hydroperoxides) via characteristic fragmentation patterns .
Q. What safety precautions are critical when handling cis-7,10,13,16,19-Docosapentaenoic Acid Methyl Ester?
- Hazard Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
